![molecular formula C17H16BrN3O2 B1192434 3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)
3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
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Overview
Description
CRT0063465 is a novel Ligand of Human PGK1 and Stress Sensor DJ1, Modulating the Shelterin Complex and Telomere Length Regulation.
Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, has been used as a precursor for constructing new polyheterocyclic systems, leading to various pyrazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolopyrimidines, similar in structure to 3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing potential therapeutic applications (Rahmouni et al., 2016).
Highly Regioselective Synthesis
The regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines has been explored, providing insights into efficient synthetic routes for derivatives of pyrazolo[1,5-a]pyrimidine, which may be applicable to the synthesis of 3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid (Martins et al., 2009).
Molecular Docking and Theoretical Calculations
Molecular docking studies and theoretical calculations were conducted on compounds with a similar structure, focusing on evaluating their interactions with bacterial proteins. This approach can be instrumental in understanding the biological activity of related compounds (Fahim & Farag, 2020).
Antimicrobial Evaluation
Synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, has been carried out with subsequent evaluation of their antimicrobial properties. This research highlights the potential of these compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
properties
Molecular Formula |
C17H16BrN3O2 |
---|---|
Molecular Weight |
374.238 |
IUPAC Name |
3-(2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-14(7-8-17(22)23)11(2)21-16(19-10)9-15(20-21)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |
InChI Key |
SJELVUFWTXHLTJ-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC1=C(C)N2C(N=C1C)=CC(C3=CC=C(Br)C=C3)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CRT0063465; CRT-0063465; CRT 0063465 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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